

An In-depth Technical Guide on Decarbonyl Rivaroxaban-d4

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Compound of Interest

Compound Name: Decarbonyl Rivaroxaban-d4

Cat. No.: B15142752

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and critical data points relevant to **Decarbonyl Rivaroxaban-d4**, a deuterated analog of a known Rivaroxaban impurity. The information compiled herein is essential for researchers engaged in the development, quality control, and metabolic studies of Rivaroxaban.

Compound Profile

Decarbonyl Rivaroxaban is recognized as an impurity of Rivaroxaban, a potent, direct factor Xa inhibitor used as an anticoagulant. The deuterated form, **Decarbonyl Rivaroxaban-d4**, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.

Table 1: Physicochemical Properties of **Decarbonyl Rivaroxaban-d4**

Property	Value
Chemical Name	5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl-d4]amino]propyl]-2-thiophenecarboxamide
Synonyms	(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl-d4)amino)propyl)thiophene-2-carboxamide; Rivaroxaban Related Impurity G-d4; Rivaroxaban Amide Impurity-d4
Molecular Formula	C ₁₈ D ₄ H ₁₆ ClN ₃ O ₄ S
Molecular Weight	413.92
CAS Number	Not available
Appearance	Off-White Solid
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly)
Storage	Store at 2-8 °C

Analytical Methodologies

The quantification and characterization of Rivaroxaban and its impurities, including **Decarbonyl Rivaroxaban-d4**, are predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is widely used for purity and stability testing, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for bioanalytical applications due to its high sensitivity and selectivity.

Table 2: Representative HPLC Method Parameters for Rivaroxaban and Impurity Analysis

Parameter	Description
Column	C18 Thermo ODS Hypersil (4.6 x 250 mm, 5 μ m)
Mobile Phase	Acetonitrile and 0.02M monobasic potassium dihydrogen phosphate buffer (pH 2.9) in a 30:70 (v/v) ratio. [1] [2]
Flow Rate	1.0 mL/min [1]
Detection Wavelength	249 nm [1]
Injection Volume	15 μ L
Column Temperature	Ambient
Diluent	A mixture of methanol and acetonitrile (50:50 v/v) diluted with water (50:50 v/v). [2]

Table 3: Representative LC-MS/MS Method Parameters for Rivaroxaban Quantification

Parameter	Description
Column	C8 column
Mobile Phase	Isocratic elution with a suitable mobile phase (e.g., methanol and ammonium formate buffer).
Flow Rate	1.0 mL/min
Ionization Mode	Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Internal Standard	Rivaroxaban-d4
Linear Range	0.5 - 609.3 ng/mL
LLOQ	0.5 ng/mL

Experimental Protocols

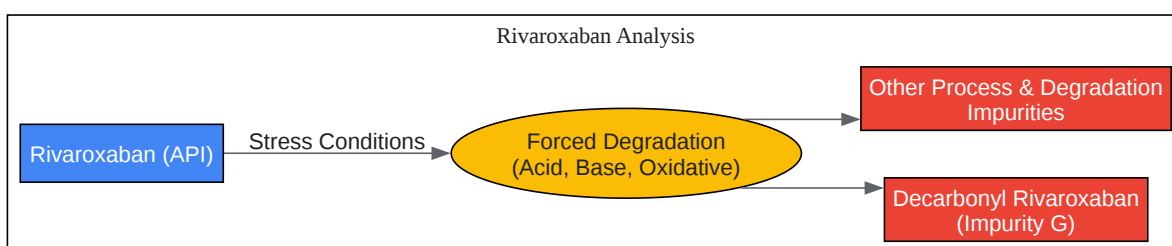
This protocol outlines a stability-indicating HPLC method for the separation and quantification of Rivaroxaban and its process-related and degradation impurities.

- Preparation of Mobile Phase:
 - Prepare a 0.02M solution of monobasic potassium dihydrogen phosphate.
 - Adjust the pH to 2.9 using phosphoric acid.
 - Mix the buffer with acetonitrile in a 70:30 (v/v) ratio.
 - Filter the mobile phase through a 0.45 µm membrane filter and degas.
- Preparation of Standard and Sample Solutions:
 - Standard Solution: Accurately weigh and dissolve an appropriate amount of Rivaroxaban reference standard in the diluent to obtain a known concentration.
 - Impurity Stock Solution: Prepare a stock solution containing known concentrations of Decarbonyl Rivaroxaban and other relevant impurities in the diluent.[\[2\]](#)
 - Sample Solution: Accurately weigh and dissolve the test sample (e.g., Rivaroxaban drug substance) in the diluent to a final concentration of approximately 1000 µg/mL.[\[2\]](#)
- Chromatographic Conditions:
 - Set up the HPLC system with the parameters outlined in Table 2.
 - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Analysis:
 - Inject the diluent (as a blank), followed by the standard solution, impurity-spiked solution, and the sample solution.
 - Record the chromatograms and integrate the peak areas.

- Calculations:
 - Calculate the percentage of each impurity in the sample using the following formula:

Signaling Pathways and Workflows

The following diagrams illustrate the logical relationships in the analysis of Rivaroxaban and a typical workflow for impurity characterization.



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